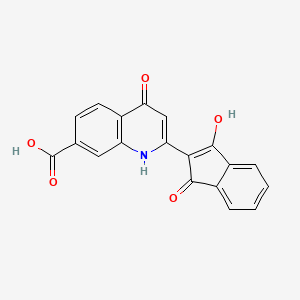![molecular formula C24H15ClN2O B15022565 N-[(E)-(4-chlorophenyl)methylidene]-2-(naphthalen-2-yl)-1,3-benzoxazol-5-amine](/img/structure/B15022565.png)
N-[(E)-(4-chlorophenyl)methylidene]-2-(naphthalen-2-yl)-1,3-benzoxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(4-CHLOROPHENYL)-N-[2-(NAPHTHALEN-2-YL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is a complex organic compound that features a chlorophenyl group, a naphthyl group, and a benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-CHLOROPHENYL)-N-[2-(NAPHTHALEN-2-YL)-1,3-BENZOXAZOL-5-YL]METHANIMINE typically involves the following steps:
Formation of the Benzoxazole Ring: This can be achieved through the cyclization of 2-aminophenol with a suitable aldehyde or carboxylic acid derivative.
Attachment of the Naphthyl Group: The naphthyl group can be introduced via a Friedel-Crafts alkylation or acylation reaction.
Formation of the Imine Bond: The final step involves the condensation of the benzoxazole derivative with 4-chlorobenzaldehyde under acidic or basic conditions to form the imine bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-CHLOROPHENYL)-N-[2-(NAPHTHALEN-2-YL)-1,3-BENZOXAZOL-5-YL]METHANIMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the imine bond to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of benzoxazole oxides or quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
(E)-1-(4-CHLOROPHENYL)-N-[2-(NAPHTHALEN-2-YL)-1,3-BENZOXAZOL-5-YL]METHANIMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (E)-1-(4-CHLOROPHENYL)-N-[2-(NAPHTHALEN-2-YL)-1,3-BENZOXAZOL-5-YL]METHANIMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(4-BROMOPHENYL)-N-[2-(NAPHTHALEN-2-YL)-1,3-BENZOXAZOL-5-YL]METHANIMINE
- (E)-1-(4-FLUOROPHENYL)-N-[2-(NAPHTHALEN-2-YL)-1,3-BENZOXAZOL-5-YL]METHANIMINE
Uniqueness
(E)-1-(4-CHLOROPHENYL)-N-[2-(NAPHTHALEN-2-YL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity
Properties
Molecular Formula |
C24H15ClN2O |
|---|---|
Molecular Weight |
382.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-(2-naphthalen-2-yl-1,3-benzoxazol-5-yl)methanimine |
InChI |
InChI=1S/C24H15ClN2O/c25-20-9-5-16(6-10-20)15-26-21-11-12-23-22(14-21)27-24(28-23)19-8-7-17-3-1-2-4-18(17)13-19/h1-15H |
InChI Key |
JLDSLEVNRLHBIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC4=C(O3)C=CC(=C4)N=CC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Bromophenyl)-2-{[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B15022498.png)
![7-(4-methoxybenzyl)-8-[(4-methoxybenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15022502.png)
![N-(4-ethylphenyl)-4-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B15022511.png)
![(2E)-N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(5-phenylfuran-2-yl)prop-2-enamide](/img/structure/B15022515.png)
![N-[2-(Benzylsulfanyl)-1-(N'-cyclohexylidenehydrazinecarbonyl)ethyl]-3,5-dinitrobenzamide](/img/structure/B15022528.png)
![3,6-dichloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B15022534.png)

![N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B15022539.png)
![4-tert-butyl-N-[1-butyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B15022545.png)
![N-(2-Methoxyphenyl)-N-({N'-[(E)-{4-[(4-nitrophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B15022551.png)
![1-[4-(Prop-2-en-1-yloxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15022554.png)
![N-(3-{[(5-chloronaphthalen-1-yl)carbonyl]amino}-4-methoxyphenyl)furan-2-carboxamide](/img/structure/B15022559.png)
![N-(4-chlorophenyl)-6-(4-methylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15022570.png)
![2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide](/img/structure/B15022573.png)
